molecular formula C16H13N3O2 B12539110 4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline CAS No. 651717-40-7

4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline

Cat. No.: B12539110
CAS No.: 651717-40-7
M. Wt: 279.29 g/mol
InChI Key: UZPPICWYCGUMGM-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline is an organic compound that features a benzodioxole group attached to a pyrazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline typically involves the following steps:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using a suitable catalyst, such as palladium, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 3-(1,3-Benzodioxol-5-yl)acrylaldehyde

Uniqueness

4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

651717-40-7

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline

InChI

InChI=1S/C16H13N3O2/c17-12-4-1-10(2-5-12)13-8-14(19-18-13)11-3-6-15-16(7-11)21-9-20-15/h1-8H,9,17H2,(H,18,19)

InChI Key

UZPPICWYCGUMGM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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